molecular formula C4H9NO2 B122546 (3S,4R)-4-Aminotetrahydrofuran-3-ol CAS No. 153610-14-1

(3S,4R)-4-Aminotetrahydrofuran-3-ol

Cat. No. B122546
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of “(3S,4R)-4-Aminotetrahydrofuran-3-ol” is not available in the sources I searched .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4R)-4-Aminotetrahydrofuran-3-ol” are not available in the sources I searched .

Scientific Research Applications

Bio-inspired Adhesive Materials

  • Research Focus : The development of bio-inspired adhesive materials, notably those mimicking the adhesive proteins found in mussels, which demonstrate robust wet-resistant adhesion. Such proteins contain a significant proportion of DOPA (3,4-dihydroxyphenylalanine), which has catechol functional groups playing a crucial role in adhesion. Studies have aimed to develop polymeric mimics like chitosan-catechol, which shows promise in biomedical applications due to its enhanced solubility and adhesive properties (Ryu, Hong, & Lee, 2015).

Phosphonic Acid Synthesis and Applications

  • Research Focus : The synthesis and wide-ranging applications of phosphonic acids, which are structurally related to phosphates and exhibit coordination or supramolecular properties useful in various fields, including medicine, materials science, and as bioactive agents (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Organic Synthesis and Functional Materials

  • Research Focus : The synthesis of complex organic compounds and functional materials from biomass, such as the conversion of plant biomass to furan derivatives. These derivatives are key to sustainable access to new generations of polymers, functional materials, and fuels, highlighting the role of organic synthesis in advancing green chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Adhesive Polymers for Biomedical Applications

  • Research Focus : The development of catechol-conjugated chitosan as a bio-inspired adhesive polymer for biomedical applications. This research underscores the potential of chitosan-catechol in wound healing, tissue sealants, and as hemostatic materials, inspired by the catecholamine content in mussel adhesive proteins (Ryu, Hong, & Lee, 2015).

properties

IUPAC Name

(3S,4R)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-aminooxolan-3-ol

CAS RN

330975-13-8
Record name rac-(3R,4S)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.